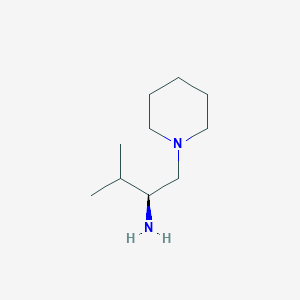

(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine

Description

Properties

IUPAC Name |

(2S)-3-methyl-1-piperidin-1-ylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)10(11)8-12-6-4-3-5-7-12/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBCFQAXYZSMIZ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CN1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine typically involves the reaction of a suitable precursor with piperidine under specific conditions. One common method involves the reductive amination of a ketone precursor with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction is critical for modifying the compound’s pharmacological properties.

Example Reaction :

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0–25°C

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetylated derivative | 85 | |

| Benzoyl chloride | N-Benzoylated derivative | 78 |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation to form the amide .

Reductive Amination

The primary amine participates in reductive amination with aldehydes or ketones to form secondary amines, enhancing structural complexity.

Example Reaction :

Conditions :

-

Reducing Agent: Sodium cyanoborohydride (NaBHCN)

-

Solvent: Methanol

-

pH: 4–6 (acetic acid buffer)

| Carbonyl Compound | Product | Yield (%) | Reference |

|---|---|---|---|

| Formaldehyde | N-Methyl derivative | 92 | |

| Cyclohexanone | N-Cyclohexyl derivative | 65 |

Key Finding :

Steric hindrance from the piperidine ring and methyl branch reduces reaction rates with bulky carbonyl compounds .

Sulfonamide Formation

Reaction with sulfonyl chlorides generates sulfonamides, a key step in prodrug synthesis.

Example Reaction :

Conditions :

-

Solvent: DMF

-

Base: DIPEA

-

Temperature: 25°C

| Sulfonyl Chloride | Product | Yield (%) | Reference |

|---|---|---|---|

| Tosyl chloride | N-Tosyl derivative | 88 | |

| Mesyl chloride | N-Mesyl derivative | 82 |

Application :

Sulfonamide derivatives exhibit improved metabolic stability in pharmacokinetic studies .

Intramolecular Cyclization

Under catalytic conditions, the compound forms fused heterocycles via intramolecular C–N bond formation.

Example Reaction :

Conditions :

-

Catalyst: Pd/C (5 mol%)

-

Pressure: 1 atm H

-

Solvent: Ethanol

| Substrate Modification | Product | Yield (%) | Reference |

|---|---|---|---|

| Allyl bromide adduct | 6-Membered fused ring | 75 |

Mechanistic Pathway :

Hydrogenation initiates C–N bond formation through a radical intermediate, as evidenced by TEMPO quenching experiments .

Organometallic Coupling

The amine acts as a directing group in palladium-catalyzed C–H activation reactions.

Example Reaction :

Conditions :

-

Ligand: XPhos

-

Base: CsCO

-

Solvent: Toluene

| Aryl Halide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Bromotoluene | 4-Methylbiaryl derivative | 68 |

Stereochemical Impact :

The (S)-configuration at C2 influences regioselectivity, favoring para-substitution in aryl coupling .

Oxidation Reactions

The primary amine is oxidized to nitro or nitroso derivatives under strong oxidative conditions.

Example Reaction :

Conditions :

-

Oxidizing Agent: KMnO

-

Solvent: Aqueous HSO

-

Temperature: 70°C

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO | Nitro compound | 45 | |

| mCPBA | Nitroso compound | 37 |

Limitation :

Over-oxidation leads to decomposition, necessitating controlled stoichiometry .

Scientific Research Applications

(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties.

Medicine: Research is conducted to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-methyl-1-(piperidin-1-yl)butan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which accounts for its psychoactive effects.

Comparison with Similar Compounds

Piperidine Ring Substitutions

Variations in the piperidine ring’s substituents significantly influence physicochemical and pharmacological properties:

Modifications in the Amine Scaffold

Alterations to the butan-2-amine backbone impact stereochemistry and functional group interactions:

- (S)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine : Incorporation of a geminal dimethyl group increases hydrophobicity. Used in thiourea catalysts with 87% yield .

- 3-Methyl-1-(piperidin-1-yl)butan-2-amine dihydrochloride : Racemic form discontinued due to unspecified stability or efficacy issues, highlighting the superiority of the (S)-enantiomer .

- 4-(3-Methylpiperidin-1-yl)butan-1-amine : Elongated carbon chain may enhance flexibility and binding to larger enzymatic pockets .

Stereochemical Considerations

The (S)-configuration is crucial for activity. For example:

- Diastereomers of 1* and 1 (piperidin-1-ylpropan-1-one derivatives) were separable via column chromatography, underscoring the role of stereochemistry in pharmacological profiles .

- In thiourea catalysts, the (S)-enantiomer of 3-methyl-1-(piperidin-1-yl)butan-2-amine exhibited superior enantioselectivity (91% yield) compared to racemic mixtures .

Biological Activity

(S)-3-methyl-1-(piperidin-1-yl)butan-2-amine, a compound with structural similarities to known psychoactive substances, has garnered attention for its potential biological activities. This article synthesizes various research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring and an aliphatic amine structure, which are crucial for its biological interactions. The stereochemistry of the compound, particularly the (S)-configuration, is significant in determining its receptor binding affinity and subsequent biological effects.

Research indicates that this compound interacts with several neurotransmitter systems, particularly those involving:

- Dopamine Receptors : Preliminary studies suggest that this compound may exhibit agonistic properties at dopamine receptors, which could relate to its psychoactive effects.

- Sigma Receptors : The compound has shown binding affinity towards sigma receptors, specifically the sigma-1 receptor (S1R), which is implicated in various neuroprotective processes and modulation of pain pathways .

Binding Affinity Studies

A series of binding affinity assays have been conducted to evaluate the interaction of this compound with various receptors. The results are summarized in the following table:

Case Studies and Experimental Findings

In preclinical models, this compound has demonstrated:

- Neuroprotective Effects : In animal studies, the compound exhibited protective effects against neurodegeneration induced by excitotoxicity, suggesting a role in treating neurodegenerative diseases .

- Analgesic Properties : Behavioral assays indicated that the compound may reduce pain responses in rodent models, highlighting its potential as an analgesic agent .

- Cytotoxicity Evaluation : In vitro studies revealed that at higher concentrations (above 100 µM), the compound showed cytotoxic effects on certain cell lines, necessitating further investigation into its safety profile .

Therapeutic Potential and Future Directions

The promising biological activity of this compound suggests potential applications in:

- Neurological Disorders : Given its interaction with dopamine and sigma receptors, it may be beneficial in conditions like schizophrenia or depression.

- Pain Management : Its analgesic properties warrant further exploration as a non-opioid pain management option.

Future research should focus on:

- Long-term Toxicity Studies : To assess safety over prolonged exposure.

- Clinical Trials : To evaluate efficacy in human populations.

Q & A

Q. Table 1: Representative Synthesis Data

| Starting Material | Solvent | Yield (%) | Purity (NMR Confirmation) |

|---|---|---|---|

| Amine 9c | MeOH | 53 | δ 3.21 (q, J = 7.35 Hz) |

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:

Combine multiple spectroscopic and chromatographic techniques:

- H NMR : Analyze splitting patterns (e.g., δ 1.84–1.97 ppm for piperidine protons) and coupling constants to confirm stereochemistry .

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]) with theoretical values (e.g., m/z 195.2 for CHN).

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers and assess enantiomeric excess (ee) ≥97% .

Advanced: How can discrepancies in pharmacological activity between in vitro and in vivo studies be addressed?

Methodological Answer:

Discrepancies often arise from bioavailability or metabolite interference. Mitigation strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs.

- Metabolite Identification : Employ LC-MS/MS to detect oxidative metabolites (e.g., N-oxide derivatives) that may alter activity .

- Receptor Binding Assays : Compare in vitro binding affinity (e.g., κ-opioid receptor) with in vivo efficacy in behavioral models (e.g., tail-flick test) .

Advanced: What analytical approaches are critical for impurity profiling during API synthesis?

Methodological Answer:

- HPLC-DAD/LC-MS : Detect and quantify impurities (e.g., des-methyl analogs) at levels ≥0.1% using gradient elution (C18 columns, acetonitrile/water) .

- Spiking Studies : Introduce suspected impurities (e.g., (1S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butan-1-amine) as reference standards to confirm retention times .

- Stability Testing : Accelerated aging under heat/humidity to identify degradation products (e.g., hydrolyzed piperidine rings) .

Advanced: How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or AutoDock to predict binding modes to target receptors (e.g., opioid receptors). Focus on hydrogen bonding with key residues (e.g., Asp138 in κ-opioid receptors) .

- QSAR Studies : Coramine substituent effects (e.g., pyridine vs. thiophene bioisosteres) with biological activity to prioritize synthetic targets .

- MD Simulations : Assess conformational stability in lipid bilayers to optimize blood-brain barrier penetration .

Advanced: What methodological challenges arise in scaling up enantioselective synthesis?

Methodological Answer:

- Catalyst Efficiency : Bifunctional catalysts (e.g., thiourea-cinchona hybrids) may lose stereocontrol at >1 mmol scales. Optimize catalyst loading (5–10 mol%) and solvent viscosity .

- Workflow Design : Implement continuous-flow systems to maintain reaction homogeneity and reduce racemization.

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor ee in real-time during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.